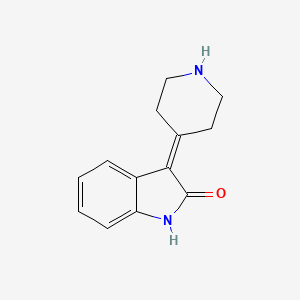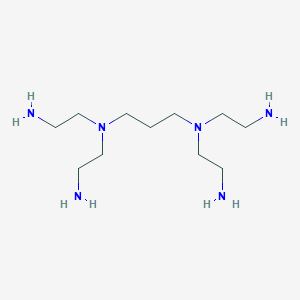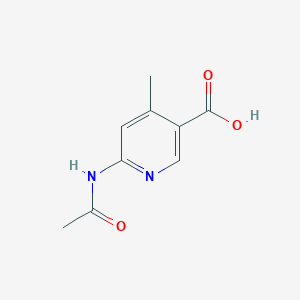
6-Acetamido-4-methylnicotinicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-4-methylnicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methylnicotinic acid.
Acetylation: The 6-methylnicotinic acid is subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This reaction introduces the acetamido group at the 6th position.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 6-Acetamido-4-methylnicotinic acid.
Industrial Production Methods
Industrial production of 6-Acetamido-4-methylnicotinic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the acetylation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Utilizing automated purification systems to ensure consistent product quality.
化学反应分析
Types of Reactions
6-Acetamido-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the acetamido group.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields reduced forms with altered functional groups.
Substitution: Results in derivatives with new substituents replacing the acetamido group.
科学研究应用
6-Acetamido-4-methylnicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Acetamido-4-methylnicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The acetamido group plays a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
6-Methylnicotinic Acid: Lacks the acetamido group, resulting in different chemical properties and reactivity.
4-Acetamido-6-methylnicotinic Acid: A positional isomer with the acetamido group at the 4th position instead of the 6th.
Uniqueness
6-Acetamido-4-methylnicotinic acid is unique due to the specific positioning of the acetamido and methyl groups, which confer distinct chemical properties and biological activities compared to its isomers and derivatives.
属性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC 名称 |
6-acetamido-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-5-3-8(11-6(2)12)10-4-7(5)9(13)14/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |
InChI 键 |
JORJIOKARUSYEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



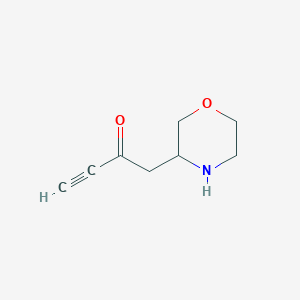
![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)


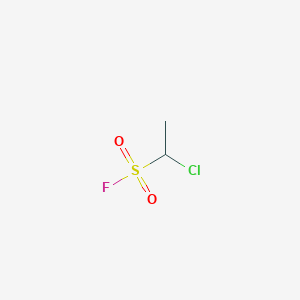
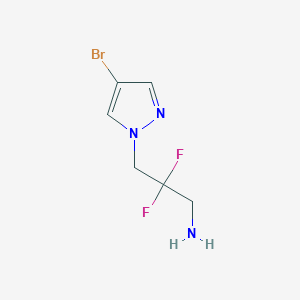
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)

